molecular formula C5H10ClN3 B2804548 N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride CAS No. 2305252-08-6

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride

Cat. No.: B2804548
CAS No.: 2305252-08-6
M. Wt: 147.61
InChI Key: JXVVQNYJOKAJQA-UHFFFAOYSA-N
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Description

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Mechanism of Action

Target of Action

The primary targets of N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

The mode of action of this compound is not well-documented. As a unique chemical, it may interact with its targets in a variety of ways, potentially leading to changes in cellular processes or functions. The specifics of these interactions and the resulting changes are currently unknown .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. As a unique chemical, it may have a variety of effects on cells, potentially influencing cellular processes or functions. The specifics of these effects are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride typically involves the reaction of N-methylmethanamine with a pyrazole derivative. One common method is the alkylation of pyrazole with N-methylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

N-Methyl-1-(1H-pyrazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-methyl-1-(1H-pyrazol-5-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-6-4-5-2-3-7-8-5;/h2-3,6H,4H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVVQNYJOKAJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305252-08-6
Record name methyl[(1H-pyrazol-3-yl)methyl]amine hydrochloride
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